Cas no 1891344-36-7 (O-2-(oxan-3-yl)propan-2-ylhydroxylamine)

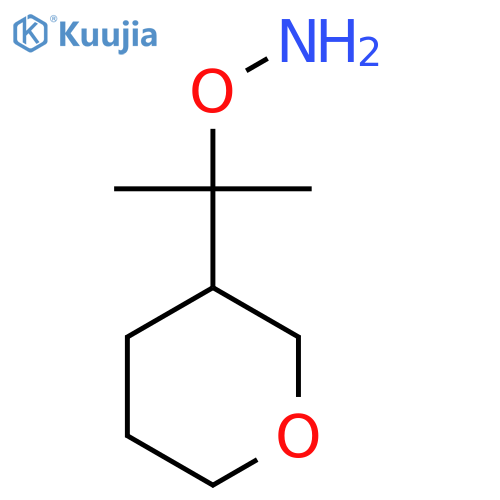

1891344-36-7 structure

商品名:O-2-(oxan-3-yl)propan-2-ylhydroxylamine

O-2-(oxan-3-yl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(oxan-3-yl)propan-2-ylhydroxylamine

- 1891344-36-7

- O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine

- EN300-1784118

-

- インチ: 1S/C8H17NO2/c1-8(2,11-9)7-4-3-5-10-6-7/h7H,3-6,9H2,1-2H3

- InChIKey: VUNIJFIFMQQUAV-UHFFFAOYSA-N

- ほほえんだ: O1CCCC(C1)C(C)(C)ON

計算された属性

- せいみつぶんしりょう: 159.125928785g/mol

- どういたいしつりょう: 159.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 44.5Ų

O-2-(oxan-3-yl)propan-2-ylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1784118-0.05g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1784118-0.1g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1784118-2.5g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1784118-10g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1784118-1g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1784118-0.25g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1784118-0.5g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1784118-10.0g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1784118-1.0g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1784118-5.0g |

O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |

1891344-36-7 | 5g |

$3396.0 | 2023-05-23 |

O-2-(oxan-3-yl)propan-2-ylhydroxylamine 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1891344-36-7 (O-2-(oxan-3-yl)propan-2-ylhydroxylamine) 関連製品

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量